The Core Structure of Streptamine: A Technical Guide
The Core Structure of Streptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptamine is a fundamental aminocyclitol that serves as a core structural component for a significant class of aminoglycoside antibiotics, including the historically important streptomycin.[1][2] Its unique stereochemistry and functional group arrangement are pivotal to the biological activity of these antibiotics, which primarily function by targeting the bacterial ribosome to inhibit protein synthesis.[1][3] Understanding the basic structure of streptamine is therefore crucial for the rational design of novel antibiotic derivatives with improved efficacy and reduced toxicity. This guide provides an in-depth technical overview of the core structure of streptamine, including its chemical properties, stereochemical configuration, and the experimental methodologies used for its structural elucidation.
The Basic Structure of Streptamine
Streptamine, with the chemical formula C₆H₁₄N₂O₄, is systematically named (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol.[4] It is a derivative of scyllo-inositol, a stereoisomer of inositol, where the hydroxyl groups at positions 1 and 3 are substituted with amino groups.[4] This substitution introduces basic nitrogen centers, which are key to its role in the biological activity of aminoglycosides.
The stereochemistry of streptamine is critical. The cyclohexane ring adopts a chair conformation, with the substituents exhibiting a specific spatial arrangement. The IUPAC name specifies the absolute configuration at the chiral centers, defining the precise three-dimensional structure of the molecule.
Below is a two-dimensional representation of the streptamine structure, generated using the DOT language, illustrating the connectivity of its constituent atoms.
Quantitative Structural Data
Precise bond lengths and angles for streptamine would ideally be obtained from single-crystal X-ray diffraction analysis. However, a search of publicly available crystallographic databases did not yield a specific entry for streptamine. In the absence of direct experimental data for streptamine, the following table provides typical bond lengths for the types of covalent bonds present in its structure, based on data from similar small organic molecules. These values serve as a reasonable approximation for the molecular geometry of streptamine.
| Bond Type | Typical Bond Length (Å) |
| C-C (sp³) | 1.54 |
| C-N (sp³) | 1.47 |
| C-O (sp³) | 1.43 |
| N-H | 1.01 |
| O-H | 0.96 |
Note: These are generalized values and actual bond lengths in streptamine may vary slightly due to the specific electronic environment of the molecule.
Experimental Protocols for Structural Elucidation
The determination of the structure of a small molecule like streptamine relies on a combination of spectroscopic and crystallographic techniques. The following are generalized protocols for the key experiments used in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.
Objective: To determine the chemical environment and connectivity of protons and carbons in the streptamine molecule.
Methodology:
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Sample Preparation: A small quantity (typically 1-10 mg) of purified streptamine is dissolved in a deuterated solvent (e.g., D₂O) to a final concentration of approximately 0.3-0.7 M.[5] A trace amount of a reference standard, such as trimethylsilylpropanoic acid (TMSP), may be added for chemical shift calibration.
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Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.[6]
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1D NMR Spectra Acquisition:
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¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, coupling constants, and integration of all proton signals.
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¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments.
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-
2D NMR Spectra Acquisition:
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COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the assignment of protons to their attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity of different parts of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is crucial for determining the stereochemistry of the molecule.[6]
-
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Data Processing and Analysis: The acquired NMR data are processed using specialized software. Chemical shifts are referenced, and the various 1D and 2D spectra are analyzed to piece together the complete structure and stereochemistry of streptamine.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule by determining the precise positions of atoms in a crystalline solid.
Objective: To obtain a high-resolution three-dimensional structure of streptamine, including accurate bond lengths and angles.
Methodology:
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Crystallization: The primary and often most challenging step is to grow high-quality single crystals of streptamine. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Various crystallization conditions (e.g., temperature, precipitating agents) are screened to find the optimal conditions for crystal growth.[7]
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.[7]
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X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.[8] The crystal is rotated during data collection to capture a complete set of diffraction data from all crystal orientations.
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Data Processing: The intensities and positions of the diffraction spots are measured and processed. This involves integrating the intensities, applying corrections for various experimental factors, and determining the unit cell parameters and space group of the crystal.[7]
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Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[9] An atomic model of the molecule is then built into this map. The model is refined against the experimental diffraction data to improve the fit and obtain the final, accurate three-dimensional structure, including atomic coordinates, bond lengths, and bond angles.[8]
Biosynthesis and Mechanism of Action
Streptamine is a key intermediate in the biosynthesis of many aminoglycoside antibiotics. Understanding its formation and subsequent role in the mechanism of action of these antibiotics is critical for drug development.
Biosynthesis of Streptamine
The biosynthesis of streptamine starts from D-glucose-6-phosphate and proceeds through a series of enzymatic reactions. A simplified pathway is illustrated below.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Streptamine | C6H14N2O4 | CID 439590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. phys.libretexts.org [phys.libretexts.org]
